N6-[(furan-2-yl)methyl]-N4-(4-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N6-[(furan-2-yl)methyl]-N4-(4-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines.
Preparation Methods
The synthesis of N6-[(furan-2-yl)methyl]-N4-(4-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate pyrazole and pyrimidine derivatives under controlled conditions. The reaction conditions often involve the use of catalysts and solvents to facilitate the formation of the desired product . Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, often through the use of automated reactors and purification systems .
Chemical Reactions Analysis
N6-[(furan-2-yl)methyl]-N4-(4-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Scientific Research Applications
N6-[(furan-2-yl)methyl]-N4-(4-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential as a protein kinase inhibitor, which can regulate various cellular processes.
Mechanism of Action
The mechanism of action of N6-[(furan-2-yl)methyl]-N4-(4-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine involves the inhibition of protein kinases. Protein kinases are enzymes that transfer phosphate groups from ATP to specific amino acids in proteins, regulating various cellular functions. By inhibiting these enzymes, the compound can disrupt signaling pathways that are crucial for cell growth, differentiation, and survival, making it a potential therapeutic agent for cancer .
Comparison with Similar Compounds
Similar compounds to N6-[(furan-2-yl)methyl]-N4-(4-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine include other pyrazolo[3,4-d]pyrimidine derivatives such as:
- N6-[(furan-2-yl)methyl]-N4-(3-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
- N6-[(furan-2-yl)methyl]-N4-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
These compounds share similar core structures but differ in their substituents, which can influence their biological activity and specificity. The uniqueness of this compound lies in its specific substituents that may confer distinct biological properties and therapeutic potential .
Properties
Molecular Formula |
C23H20N6O |
---|---|
Molecular Weight |
396.4 g/mol |
IUPAC Name |
6-N-(furan-2-ylmethyl)-4-N-(4-methylphenyl)-1-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine |
InChI |
InChI=1S/C23H20N6O/c1-16-9-11-17(12-10-16)26-21-20-15-25-29(18-6-3-2-4-7-18)22(20)28-23(27-21)24-14-19-8-5-13-30-19/h2-13,15H,14H2,1H3,(H2,24,26,27,28) |
InChI Key |
ZFPMLMSISWYNMY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=C3C=NN(C3=NC(=N2)NCC4=CC=CO4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.